molecular formula C15H11NO3 B2384104 2-[(4-cyanophenoxy)methyl]benzoic Acid CAS No. 866156-20-9

2-[(4-cyanophenoxy)methyl]benzoic Acid

Cat. No.: B2384104
CAS No.: 866156-20-9
M. Wt: 253.257
InChI Key: XXPXYLDUCNJAGN-UHFFFAOYSA-N
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Description

2-[(4-cyanophenoxy)methyl]benzoic Acid is a chemical compound belonging to the family of benzoic acids. It is characterized by its white crystalline powder form and is soluble in organic solvents such as ethanol and methanol. The compound has a molecular formula of C15H11NO3 and a molecular weight of 253.25 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyanophenoxy)methyl]benzoic Acid involves several steps. One common method includes the reaction of phenol with sodium hydroxide in water at 60°C for 2 hours to form sodium phenate. This is followed by the reaction of para-chlorobenzoic acid in tetralin at 150°C for 10 hours . The resulting product is then purified through a series of steps involving ethanol and activated carbon to achieve a high purity of 99.5% .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyanophenoxy)methyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents specific to the desired reaction. The conditions vary depending on the type of reaction, with temperature and solvent playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield different benzoic acid derivatives, while substitution reactions can result in various substituted benzoic acids .

Scientific Research Applications

2-[(4-cyanophenoxy)methyl]benzoic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-cyanophenoxy)methyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-cyanophenoxy)methyl]benzoic Acid include:

  • 4-Phenoxybenzoic Acid
  • 4-Cyanobenzoic Acid
  • 2-Phenoxybenzoic Acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[(4-cyanophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)15(17)18/h1-8H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPXYLDUCNJAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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